5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile
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Overview
Description
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a chloroanilino group, a vinyl group, and an isoxazolecarbonitrile moiety.
Preparation Methods
Specific synthetic routes and reaction conditions can vary, but common methods include the use of reagents such as chloroaniline, phenylacetylene, and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chloroanilino group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
5-[2-(4-Chloroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile can be compared with other similar compounds, such as:
5-[2-(4-Chloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile: This compound has a similar structure but includes additional chlorine atoms on the phenyl ring.
5-[2-(4-Chloroanilino)vinyl]-3-(2-chlorophenyl)-4-isoxazolecarbonitrile: Another related compound with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(E)-2-(4-chloroanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O/c19-14-6-8-15(9-7-14)21-11-10-17-16(12-20)18(22-23-17)13-4-2-1-3-5-13/h1-11,21H/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFESDTRHPLIIEN-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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